molecular formula C10H16O B1204985 3,3,6-Trimethylhepta-1,5-dien-4-one CAS No. 546-49-6

3,3,6-Trimethylhepta-1,5-dien-4-one

Cat. No. B1204985
M. Wt: 152.23 g/mol
InChI Key: OTYVBQZXUNBRTK-UHFFFAOYSA-N
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Patent
US04447627

Procedure details

3 g of 3-methyl-but-2-enyl chloride (prenyl chloride) were added, under stirring, to a suspension of magnesium turnings (20 g; 0.83 M) in 100 ml of absolute tetrahydrofurane (THF). After initiation of the reaction, there were still added 900 ml of THF and the whole mixture was then cooled to -5°. A solution of 80 g of prenyl chloride in 400 ml of THF was then added to the above mixture which was finally kept at 10° for 3 hours. After cooling to 0°, a solution of 83 g. (0.7 M) of 3-methyl-but-2-en-1-oyl chloride in 350 ml of THF was added thereto and, after having been kept at room temperature for 3 further hours, the reaction mixture was poured onto ice-water. After evaporation of the volatile parts (THF) under reduced pressure, the concentrated residue was extracted twice with diethyl ether and the combined organic extracts washed with water, then neutralized with sodium hydrogencarbonate, dried and concentrated. The crude material thus obtained was finally distilled through a VIGREUX column to yield 55.0 g of 3,3,6-trimethyl-hepta-1,5-dien-4-one having b.p. 70°-75°/11 Torr.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Cl)[CH:3]=[C:4]([CH3:6])[CH3:5].[CH3:8][C:9]([CH3:14])=[CH:10][C:11](Cl)=[O:12]>O1CCCC1.CC(C)=CCCl>[CH3:5][C:4]([CH3:6])([C:11](=[O:12])[CH:10]=[C:9]([CH3:14])[CH3:8])[CH:3]=[CH2:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C(C=C(C)C)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
CC(=CCCl)C
Step Five
Name
Quantity
900 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After initiation of the reaction, there
TEMPERATURE
Type
TEMPERATURE
Details
the whole mixture was then cooled to -5°
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
CUSTOM
Type
CUSTOM
Details
after having been kept at room temperature for 3 further hours
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice-water
CUSTOM
Type
CUSTOM
Details
After evaporation of the volatile parts (THF) under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the concentrated residue was extracted twice with diethyl ether
WASH
Type
WASH
Details
the combined organic extracts washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material thus obtained
DISTILLATION
Type
DISTILLATION
Details
was finally distilled through a VIGREUX column

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C=C)(C(C=C(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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